molecular formula C12H11N5 B15215566 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole CAS No. 62537-94-4

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Cat. No.: B15215566
CAS No.: 62537-94-4
M. Wt: 225.25 g/mol
InChI Key: WFPTZZYTKMMGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with formamide, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol: This compound shares the pyrazole ring but differs in the presence of a benzene-1,3-diol moiety.

    5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole: This compound has an isoxazole ring instead of a triazole ring.

Uniqueness

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

62537-94-4

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole

InChI

InChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)12(16-15-9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16)

InChI Key

WFPTZZYTKMMGKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C=NN=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.